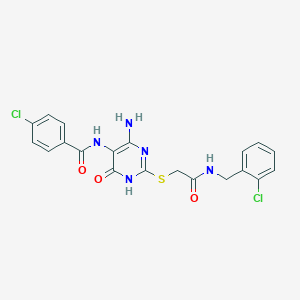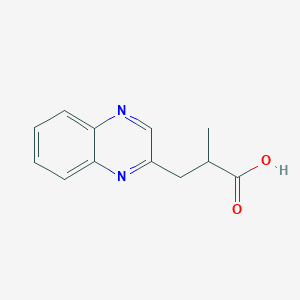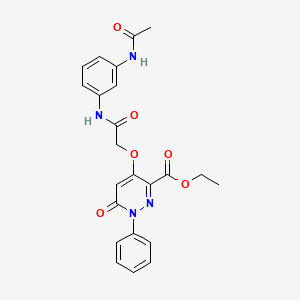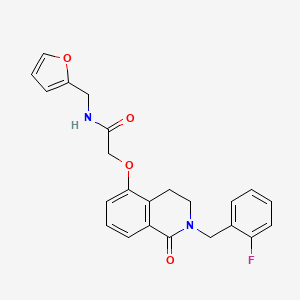![molecular formula C18H17N7OS B2472940 4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 2097857-18-4](/img/structure/B2472940.png)
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are widely used in many fields including medicinal chemistry, as they are found in many biologically active compounds .
Synthesis Analysis
The synthesis of heterocyclic compounds can be complex and depends on the specific compound being synthesized . For example, the synthesis of pyrazine derivatives often involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be quite diverse, depending on the specific atoms involved in the ring structure and the arrangement of these atoms .Chemical Reactions Analysis
Heterocyclic compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds depend on their specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound has shown potential in antiviral research due to its ability to inhibit viral replication. Its unique structure allows it to interfere with viral enzymes or proteins essential for the virus’s life cycle. Studies have demonstrated its efficacy against certain strains of viruses, making it a promising candidate for developing new antiviral therapies .
Cancer Treatment
In oncology, this compound has been investigated for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways that are often dysregulated in cancer. Its ability to selectively target cancer cells while sparing normal cells makes it a valuable asset in cancer research .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, which are common features in these diseases .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Research
This compound has shown promise in antibacterial research, particularly against antibiotic-resistant strains. Its mechanism of action involves disrupting bacterial cell wall synthesis or interfering with bacterial DNA replication. This makes it a potential candidate for developing new antibiotics .
Cardiovascular Research
In cardiovascular research, this compound has been explored for its potential to protect against heart diseases. It can modulate pathways involved in cardiac hypertrophy and fibrosis, thereby preventing heart failure. Its cardioprotective effects are being studied in various preclinical models .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7OS/c1-13-15(27-18(23-13)25-8-2-3-9-25)17(26)22-7-11-24-10-6-21-16(24)14-12-19-4-5-20-14/h2-6,8-10,12H,7,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUQNVQRWBFWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2472858.png)

![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)


![(E)-16-(2-fluorobenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2472864.png)

![7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2472872.png)




![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)
